![molecular formula C8H14N2O B13541954 1-(2,5-Diazabicyclo[2.2.2]octan-2-yl)ethan-1-one](/img/structure/B13541954.png)
1-(2,5-Diazabicyclo[2.2.2]octan-2-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,5-Diazabicyclo[2.2.2]octan-2-yl)ethan-1-one is a bicyclic organic compound known for its unique structure and versatile applications in various fields of science. This compound is characterized by a diazabicyclo[2.2.2]octane core, which imparts significant stability and reactivity, making it a valuable reagent in organic synthesis and other scientific research areas.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,5-Diazabicyclo[2.2.2]octan-2-yl)ethan-1-one typically involves the reaction of ethylenediamine with formaldehyde and a ketone under controlled conditions. The reaction is carried out in the presence of a catalyst, often a zeolite, to facilitate the formation of the bicyclic structure . The process involves heating the reactants to a specific temperature to ensure complete reaction and high yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems ensures efficient production with minimal by-products. The reaction conditions are optimized to achieve high purity and yield, making the compound suitable for various industrial applications .
Chemical Reactions Analysis
Types of Reactions
1-(2,5-Diazabicyclo[2.2.2]octan-2-yl)ethan-1-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the diazabicyclo[2.2.2]octane core acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Various alkyl halides or acyl chlorides; reactions often conducted in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
1-(2,5-Diazabicyclo[2.2.2]octan-2-yl)ethan-1-one has a wide range of applications in scientific research:
Biology: Investigated for its potential as a biochemical probe due to its unique structure and reactivity.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs and treatment strategies.
Mechanism of Action
The mechanism of action of 1-(2,5-Diazabicyclo[2.2.2]octan-2-yl)ethan-1-one involves its ability to act as a nucleophilic catalyst. The compound’s diazabicyclo[2.2.2]octane core provides a stable platform for various chemical transformations. It can activate substrates by forming transient intermediates, facilitating the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
Similar Compounds
1,4-Diazabicyclo[2.2.2]octane (DABCO): A closely related compound with similar structural features but different reactivity and applications.
Quinuclidine: Another bicyclic amine with a similar structure but distinct chemical properties and uses.
Uniqueness
1-(2,5-Diazabicyclo[2.2.2]octan-2-yl)ethan-1-one is unique due to its specific substitution pattern on the diazabicyclo[2.2.2]octane core, which imparts distinct reactivity and stability. This makes it particularly valuable in applications requiring precise control over chemical transformations .
Properties
Molecular Formula |
C8H14N2O |
|---|---|
Molecular Weight |
154.21 g/mol |
IUPAC Name |
1-(2,5-diazabicyclo[2.2.2]octan-2-yl)ethanone |
InChI |
InChI=1S/C8H14N2O/c1-6(11)10-5-7-2-3-8(10)4-9-7/h7-9H,2-5H2,1H3 |
InChI Key |
KDSHBMWELKMJAD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CC2CCC1CN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



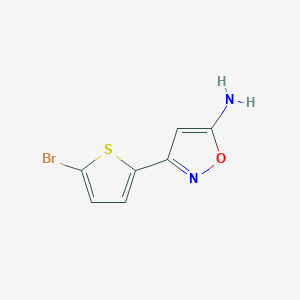
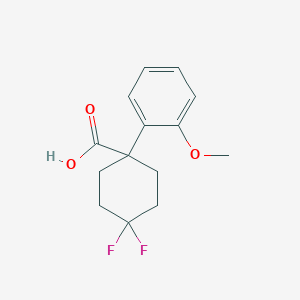
![2-Amino-8,8-difluorodispiro[3.1.36.14]decane-2-carboxylic acid](/img/structure/B13541886.png)

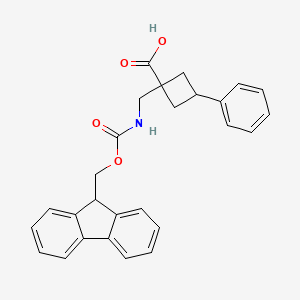
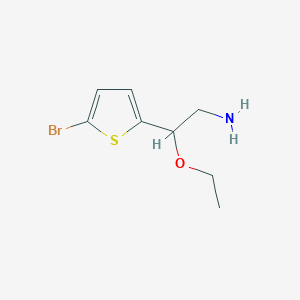
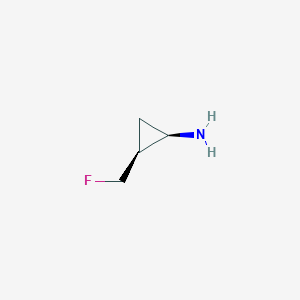
![{5-[(tert-Butoxy)carbonyl]-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-3-yl}boronic acid](/img/structure/B13541916.png)
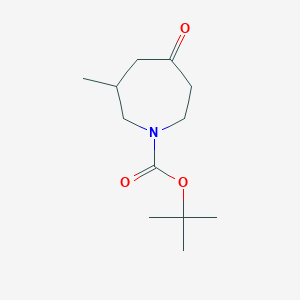
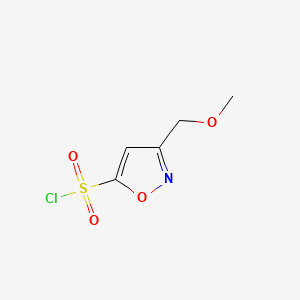
![8,8-Difluorodispiro[3.1.36.14]decan-2-amine](/img/structure/B13541936.png)

![8-(trifluoromethyl)-2H,3H,4H-[1,4]oxazino[2,3-g]quinolin-3-one](/img/structure/B13541948.png)
